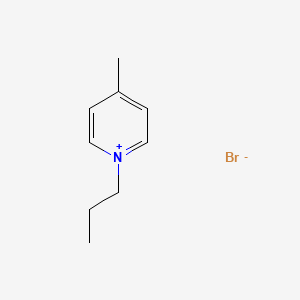
2,6-Dichloro-3,5-dinitro-benzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3,5-dinitro-benzotrifluoride, also known as DDNB, is a chemical compound that belongs to the family of nitrobenzotrifluorides. It has been used in scientific research applications as a reagent, and has a variety of biochemical and physiological effects.
科学研究应用
2,6-Dichloro-3,5-dinitro-benzotrifluoride has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein folding, and DNA binding. This compound has also been used to study the effects of oxidative stress, and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used to study the effects of nitroaromatic compounds on the environment, and to study the mechanism of action of certain drugs.
作用机制
The mechanism of action of 2,6-Dichloro-3,5-dinitro-benzotrifluoride is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and to interfere with the folding of proteins. It is also thought to act as an oxidizing agent, and to induce the formation of reactive oxygen species, which can lead to oxidative stress and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In humans, this compound has been shown to induce apoptosis in cancer cells, and to inhibit the growth of certain bacteria. In animals, this compound has been shown to induce oxidative stress, and to affect the metabolism of certain hormones. Additionally, this compound has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and apoptosis.
实验室实验的优点和局限性
The advantages of using 2,6-Dichloro-3,5-dinitro-benzotrifluoride in laboratory experiments include its relatively low cost and its high yield in the synthesis reaction. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of this compound is its potential toxicity, as it has been shown to induce oxidative stress and apoptosis in certain cells. Additionally, this compound can be difficult to handle, as it is a highly reactive compound.
未来方向
The future directions for 2,6-Dichloro-3,5-dinitro-benzotrifluoride research include further studies of its mechanism of action, its effects on human and animal physiology, and its potential applications in drug discovery. Additionally, further studies of its toxicity and potential environmental impacts are needed. Additionally, further studies of its potential applications in the study of oxidative stress and apoptosis are needed. Finally, further studies of its potential applications in the study of enzyme inhibition, protein folding, and DNA binding are needed.
合成方法
The synthesis of 2,6-Dichloro-3,5-dinitro-benzotrifluoride is relatively straightforward and involves the reaction of 3,5-dinitrobenzotrifluoride with chlorine gas in a chlorination reaction. The reaction is typically performed in aqueous solutions, and the product is isolated by precipitation or filtration. The yield of the reaction is typically high, with yields of up to 95% reported in the literature.
属性
IUPAC Name |
2,4-dichloro-1,5-dinitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2O4/c8-5-2(13(15)16)1-3(14(17)18)6(9)4(5)7(10,11)12/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIRDQZFMMZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)








![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)

